Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
Overview
Description
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H10N2O2S . It has been used as a versatile precursor for the synthesis of related fused pyrimidine hybrids .
Synthesis Analysis
This compound has been used as a precursor in a one-pot three-component synthesis of related fused pyrimidine hybrids. The synthesis protocol involved the reaction of 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact mass of the molecule is 222.04629874 g/mol .Chemical Reactions Analysis
As a precursor, this compound participates in the synthesis of related fused pyrimidine hybrids. The reaction involves 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines .Physical and Chemical Properties Analysis
The compound has a molecular weight of 222.27 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . The compound has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . The topological polar surface area is 93.4 Ų .Scientific Research Applications
Synthesis and Cyclizations
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is involved in the synthesis of novel compounds through various cyclization reactions. A study by Chigorina et al. (2019) explored the reactivity of this compound with 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole, leading to new N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides. This process demonstrates the compound’s utility in creating diverse heterocyclic structures, useful in various chemical research domains (Chigorina, Bespalov, & Dotsenko, 2019).
Annulation Reactions
This compound is key in annulation reactions. Zhu, Lan, and Kwon (2003) reported its use in a phosphine-catalyzed [4 + 2] annulation process with N-tosylimines, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This highlights its role in constructing complex and functionalized organic structures (Zhu, Lan, & Kwon, 2003).
Biological Activity Analysis
The compound has also been studied for its potential biological activities. In silico analysis of the biological activity of synthesized compounds involving this compound was performed in the research by Chigorina et al. (2019), indicating its relevance in the field of medicinal chemistry and drug design (Chigorina, Bespalov, & Dotsenko, 2019).
Photophysical Properties
Research by Ershov et al. (2019) focused on the synthesis of novel thieno[2,3-b]pyridine derivatives using ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates. They thoroughly studied the reaction conditions and investigated the spectral-fluorescent properties of the synthesized compounds, showing the compound's significance in developing materials with specific photophysical properties (Ershov et al., 2019).
Synthesis of Fused Heterocyclic Systems
The compound is instrumental in creating new fused heterocyclic systems. For instance, El-Dean et al. (2009) utilized it for synthesizing various functionalized thieno[2,3-b:4,5-b‘]dipyridines, demonstrating its versatility in organic synthesis and the creation of complex molecular architectures (El-Dean, Micky, Ahmed, & Ahmed, 2009).
Scientific Research Applications of this compound (Continued)
Medicinal Chemistry and Antimicrobial Activity
This compound demonstrates potential in medicinal chemistry, particularly in antimicrobial applications. Kostenko et al. (2008) synthesized a series of pyridothienopyrimidinones using this compound, which exhibited significant antistaphylococcal activity. This finding underscores the compound’s relevance in developing new antimicrobial agents (Kostenko, Kaigorodova, Serdyuchenko, Terekhov, & Konyushkin, 2008).
Synthesis of Fused Polyheterocyclic Systems
In the field of organic synthesis, this compound serves as a key precursor for constructing fused polyheterocyclic systems. For instance, Sirakanyan et al. (2019) employed this compound to synthesize various pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines and related compounds, highlighting its versatility in creating complex heterocyclic structures (Sirakanyan, Spinelli, Geronikaki, Hakobyan, & Hovakimyan, 2019).
Synthesis of Thieno[2,3-d]pyrimidines
Additionally, Santilli et al. (1971) described a novel method for preparing thieno[2,3-d]pyrimidines using this compound. This method emphasizes the compound’s utility in synthesizing various thieno[2,3-d]pyrimidine derivatives, which are important in pharmaceutical research (Santilli, Kim, & Wanser, 1971).
Photophysical Studies
Ershov et al. (2019) conducted a study on the spectral-fluorescent properties of novel thieno[2,3-b]pyridine derivatives synthesized from ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates. Their research is crucial for understanding the photophysical characteristics of these compounds, which can be relevant in materials science and sensor technologies (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).
Properties
IUPAC Name |
ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-10(13)8-7(11)6-4-3-5-12-9(6)15-8/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLWHNQYBCCNLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353339 | |
Record name | ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52505-46-1 | |
Record name | Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52505-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of heterocyclic systems can be synthesized using Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate?
A: This compound is particularly useful for creating pyridothienopyrimidines. For instance, reacting it with hydrazine hydrate yields 3-amino-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones. [, ] Further derivatization at the C(2) position is possible by using different acyl derivatives of the starting compound. [] Furthermore, reacting this compound with aliphatic amines leads to the formation of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones. []
Q2: How does the reactivity of this compound enable this diverse synthesis?
A: The molecule possesses two reactive centers: the amino group at the 3-position and the ester group at the 2-position. These allow for a variety of reactions, including acylation, cyclization, and nucleophilic substitution. [, ] For example, the reaction with acyl chlorides allows for the introduction of various substituents on the amino group, paving the way for further structural modifications. []
Q3: Are there studies investigating the biological activity of compounds derived from this compound?
A: Yes, research indicates that some synthesized pyridothienopyrimidinones exhibit antistaphylococcal activity. [] This highlights the potential of this scaffold for developing new antibacterial agents.
Q4: What other heterocyclic systems, apart from pyridothienopyrimidines, can be accessed using this compound?
A: The reaction of this compound with potassium thiocyanide opens avenues to synthesize pyrido[3',2':4,5]thieno[3,2-d][1,3]thiazines. [] This showcases the versatility of this compound in constructing diverse heterocyclic frameworks.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.